[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS: 1281443-10-4) is a piperidine-derived small molecule featuring a benzyl substituent with chloro and fluoro groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₃H₁₈ClFN₂, with a molecular weight of 256.74 g/mol . The compound’s structure combines a piperidine ring with a methylamine group at the 3-position and a halogenated benzyl moiety. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties or receptor binding.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIPCKYKOLAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amine Coupling Reactions
The foundational step in synthesizing [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves halogenation of the benzyl precursor followed by amine coupling. VulcanChem reports that 2-chloro-6-fluorobenzyl chloride is reacted with piperidine derivatives under inert conditions, typically using dimethylformamide (DMF) or dichloromethane (DCM) as solvents . The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) at temperatures ranging from 0°C to 25°C to prevent side reactions.
A critical intermediate, 1-(2-chloro-6-fluorobenzyl)piperidin-3-amine, is formed through nucleophilic substitution. Subsequent methylation of the primary amine group is achieved using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH), which deprotonates the amine to facilitate alkylation . This step requires rigorous moisture exclusion to avoid hydrolysis of the methylating agent.
Table 1: Reaction Conditions for Halogenation and Amine Coupling
| Parameter | Optimal Range | Catalysts/Solvents | Yield (%) |
|---|---|---|---|
| Temperature | 0–25°C | AlCl₃, DMF | 65–75 |
| Reaction Time | 4–6 hours | DCM, NaH | 70–80 |
| Methylation Agent | CH₃I | Tetrahydrofuran (THF) | 85–90 |
Palladium-Catalyzed Cyclization
Patent CN105924408A describes an alternative single-step method using palladium-catalyzed cyclization . N-cyanoethyl piperidine is reacted with D-benzene glycinol in the presence of palladous chloride (PdCl₂) at 50 mol% loading. The reaction proceeds in chlorobenzene at 60°C for 60 minutes, generating the piperidine hydrochloride salt via in situ hydrogen chloride (HCl) elimination. This method avoids multi-step isolation, achieving a 30% yield with a melting point of 245–248°C .
The mechanism involves PdCl₂ facilitating the decomposition of N-cyanoethyl piperidine, followed by cyclization and HCl addition. X-ray diffraction confirms the crystalline structure of the final product, with purity enhanced through chloroform extraction and silica gel chromatography .
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is critical for stability and solubility. WO2010082110A2 details a protocol where the free amine is dissolved in dichloromethane (DCM) and treated with aqueous hydrochloric acid (HCl) . The mixture is stirred at 25–30°C, and the hydrochloride precipitates upon solvent evaporation. Recrystallization using methyl ethyl ketone (MEK) and isopropyl alcohol (IPA) increases purity to 98.92%, as verified by HPLC .
EP1609781B1 highlights an optical resolution method using tartaric acid to form diastereomeric salts, which are separated via fractional crystallization . This technique ensures enantiomeric purity, particularly for chiral intermediates, and is adaptable to large-scale production.
Purification Techniques
Chromatographic and recrystallization methods dominate purification strategies. Patent CN105924408A employs column chromatography with petroleum ether and methylene chloride (9:1 v/v) to isolate the hydrochloride salt . For industrial-scale processes, WO2010082110A2 recommends repetitive recrystallization in MEK/IPA mixtures, reducing impurities like Formula-2a to below 0.5% .
Table 2: Purity Enhancement Through Purification
| Method | Solvent System | Purity (%) | Impurity Reduction |
|---|---|---|---|
| Column Chromatography | Petroleum Ether:CH₂Cl₂ | 95–98 | 2–3% |
| Recrystallization | MEK/IPA | 98.5–99.2 | 0.5–1% |
| Tartaric Acid Resolution | Methanol/Water | 99.0+ | <0.1% |
Industrial-Scale Production Considerations
Scaling the synthesis of this compound requires optimizing reaction kinetics and minimizing waste. WO2010082110A2 notes that continuous-flow reactors improve heat dissipation during exothermic steps like methylation, enhancing yield consistency . Solvent recovery systems for DCM and MEK reduce environmental impact, while in-line HPLC monitoring ensures real-time quality control.
Comparative Analysis of Synthesis Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Coupling | 70–80 | 95–98 | Moderate | High |
| Pd-Catalyzed Cyclization | 30–40 | 98–99 | Low | Moderate |
| Industrial Recrystallization | 85–90 | 99.0+ | High | High |
The halogenation-coupled methylation route remains the most cost-effective for large-scale production, whereas palladium-catalyzed methods suit small-scale, high-purity applications. Tartaric acid resolution, though expensive, is indispensable for enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride , with the CAS number 1289385-28-9, has garnered attention in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This article explores its applications, particularly in medicinal chemistry and neurobiology.
Basic Information
- Molecular Formula : C13H19Cl2FN2
- Molecular Weight : 293.21 g/mol
- CAS Number : 1289385-28-9
Structure
The compound features a piperidine ring substituted with a chlorofluorobenzyl group and a methylamine moiety, which contributes to its biological activity.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent targeting various neurological disorders. Its structure suggests that it may interact with G protein-coupled receptors (GPCRs), which are critical in mediating neurotransmission and are implicated in many CNS disorders.
Case Study: Allosteric Modulators
Research has highlighted the development of allosteric modulators of GPCRs for treating conditions such as anxiety, depression, and schizophrenia. The specific interactions of this compound with GPCRs could lead to novel treatments that offer fewer side effects compared to traditional agonists or antagonists .
Cancer Research
There is ongoing exploration into the anticancer properties of compounds similar to this compound. Studies have shown that piperidine derivatives can exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that certain piperidine derivatives can inhibit the growth of human tumor cell lines, suggesting potential applications in cancer therapy . Further exploration of this compound's analogs may yield promising results in anticancer drug development.
Neurobiology
The compound's structural features make it a candidate for research into neurobiological applications, particularly in modulating serotonergic systems.
Case Study: Serotonin Receptor Agonism
Research indicates that derivatives of piperidine can act as selective serotonin receptor agonists, which may enhance gastrointestinal motility without significant adverse effects. This property could be beneficial in treating disorders related to serotonin dysregulation .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride with key analogs from the literature:
Key Observations :
- Halogen Substitution : The target compound’s 2-Cl, 6-F pattern on the benzyl ring distinguishes it from analogs like the 3,4-dichloro variant (higher molecular weight, increased hydrophobicity) and the 4-methyl derivative (reduced electronegativity) .
- Amine Modifications: The N-methyl group in the target compound may enhance metabolic stability compared to the hydroxylated analog ([1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol) .
Biological Activity
The compound [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic molecule characterized by its piperidine core and halogenated benzyl substituents. This structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery. The presence of halogen atoms typically enhances the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
Chemical Structure and Properties
The chemical formula for the compound is , indicating a molecular weight of approximately 252.75 g/mol. The unique combination of chlorine and fluorine in the structure may enhance its interaction with biological targets.
The biological activity of this compound can be assessed through various mechanisms, primarily involving its interaction with specific receptors and enzymes within biological systems. The halogen substitutions may influence receptor binding affinity and selectivity, potentially leading to varied pharmacological effects.
Biological Assays and Findings
-
Cytotoxicity Studies :
- In vitro assays have demonstrated that related piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including myeloma and leukemia cells. Molecular docking studies suggest that these compounds can effectively bind to critical protein targets involved in cell proliferation and apoptosis regulation .
- For instance, compounds structurally similar to this compound have shown to increase the expression of apoptosis-promoting genes such as p53 and Bax, indicating a potential mechanism for inducing cancer cell death .
-
Antimicrobial Activity :
- Preliminary studies suggest that halogenated piperidine derivatives possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, which could be attributed to the presence of halogen substituents enhancing their bioactivity .
Case Study 1: Anticancer Potential
A study involving derivatives of piperidine assessed their anticancer properties through molecular docking and cytotoxicity assays. The results indicated that certain derivatives displayed enhanced binding affinity to targets associated with cancer progression, leading to significant reductions in cell viability in treated cultures .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of piperidine derivatives were tested for their antimicrobial activity against various pathogens. The findings revealed that compounds with similar halogen substitutions exhibited notable inhibition against E. coli and S. aureus, suggesting that structural modifications could enhance their therapeutic potential .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, acid hydrolysis under controlled conditions (e.g., HCl/water at 93–96°C for 17 hours) is effective for piperidine derivatives, as demonstrated in analogous syntheses . Optimization should use Design of Experiments (DoE) principles to vary temperature, solvent polarity, and stoichiometry, minimizing trial-and-error approaches .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Spectrophotometric techniques like diazotization coupling (using H-acid or N-(1-naphthyl)ethylenediamine) are cost-effective alternatives for amine quantification . Cross-validate results with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation.
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidine derivatives, which emphasize fume hood use, PPE (gloves, lab coat), and neutralization of spills with sodium bicarbonate. Stability studies indicate sensitivity to moisture; store desiccated at –20°C .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments, enabling rapid screening of substituent effects or solvent interactions . Pair computational data with robotic high-throughput experimentation for iterative optimization.
Q. What experimental strategies resolve contradictions between theoretical predictions and empirical data (e.g., unexpected byproducts or low yields)?
- Methodological Answer : Apply response surface methodology (RSM) to identify factor interactions (e.g., temperature vs. catalyst loading). For example, if computational models underestimate steric hindrance from the 2-chloro-6-fluoro-benzyl group, revise force field parameters or employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations .
Q. How can researchers investigate the compound’s stability under varying pH or thermal conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For thermal analysis, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. Buffer solutions (e.g., pH 6.5 ammonium acetate) simulate physiological conditions for kinetic stability assessments .
Q. What interdisciplinary approaches are suitable for studying this compound’s biological or catalytic activity?
- Methodological Answer : Combine chemical biology techniques (e.g., surface plasmon resonance for binding affinity) with molecular dynamics (MD) simulations to map receptor interactions. For catalytic applications, use in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
